molecular formula C11H21BO2 B3246351 4,4,5,5-Tetramethyl-2-(3-methylbut-1-EN-2-YL)-1,3,2-dioxaborolane CAS No. 177949-93-8

4,4,5,5-Tetramethyl-2-(3-methylbut-1-EN-2-YL)-1,3,2-dioxaborolane

Cat. No.: B3246351
CAS No.: 177949-93-8
M. Wt: 196.10
InChI Key: XVYCCSDQHPHPLY-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methylbut-1-en-2-yl)-1,3,2-dioxaborolane: is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylbut-1-en-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 3-methylbut-1-ene with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a palladium or nickel complex, and may require an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound is known to undergo several types of reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : Reduction reactions can be used to convert the boronic acid group to boronic alcohols.

  • Substitution: : The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boronic alcohols, and various substituted derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methylbut-1-en-2-yl)-1,3,2-dioxaborolane: has several applications in scientific research:

  • Chemistry: : It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

  • Biology: : The compound can be used in the development of bioconjugation techniques for labeling biomolecules.

  • Industry: : It is used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methylbut-1-en-2-yl)-1,3,2-dioxaborolane exerts its effects involves its ability to form stable boronic esters and borates. These compounds can act as intermediates in various chemical reactions, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-(3-methylbut-1-en-2-yl)-1,3,2-dioxaborolane: is unique in its structure and reactivity compared to other boronic acid derivatives. Similar compounds include:

  • Boronic acids: : These are simpler boronic acid derivatives without the additional methyl groups.

  • Boronic esters: : These are formed by the reaction of boronic acids with alcohols or phenols.

  • Borates: : These are salts or esters of boronic acids.

The presence of the 4,4,5,5-tetramethyl groups in the compound enhances its stability and reactivity, making it a valuable reagent in various chemical processes.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methylbut-1-en-2-yl)-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2/c1-8(2)9(3)12-13-10(4,5)11(6,7)14-12/h8H,3H2,1-2,4-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYCCSDQHPHPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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